1,1,1-Trifluorodecane
Overview
Description
1,1,1-Trifluorodecane is an organic compound with the molecular formula C10H19F3. It is a fluorinated alkane, where three hydrogen atoms in the decane molecule are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorodecane can be synthesized through several methods. One common approach involves the fluorination of decane using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other fluorinated hydrocarbons.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Fluorinated alcohols and carboxylic acids.
Reduction: Fluorinated hydrocarbons with fewer fluorine atoms.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
1,1,1-Trifluorodecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring fluorinated compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.
Industry: this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-trifluorodecane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound impart unique electronic properties, which can influence its reactivity and interactions with other molecules. These interactions are studied to understand the compound’s effects in various applications, such as catalysis and material science.
Comparison with Similar Compounds
1,1,1-Trifluorodecane can be compared with other fluorinated alkanes, such as:
- 1,1,1-Trifluoropropane
- 1,1,1-Trifluorobutane
- 1,1,1-Trifluorooctane
Uniqueness
This compound is unique due to its longer carbon chain compared to other trifluorinated alkanes. This longer chain length imparts different physical and chemical properties, making it suitable for specific applications where shorter-chain fluorinated alkanes may not be effective.
Properties
IUPAC Name |
1,1,1-trifluorodecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGXVAUUTYVHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335685 | |
Record name | 1,1,1-Trifluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26288-16-4 | |
Record name | 1,1,1-Trifluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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